An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-propanol, also known as isobutanol, is a primary alcohol and an important organic compound with the chemical formula (CH₃)₂CHCH₂OH.[1][2] It is a colorless, flammable liquid with a characteristic sweet odor.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-propanol, along with experimental protocols for their determination and a summary of its key chemical reactions. This information is crucial for its application in research, particularly in drug development where it can be used as a solvent or a reagent in synthesis.[5]
Physical Properties
The physical properties of 2-Methyl-1-propanol are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₄H₁₀O[6][7] |
| Molecular Weight | 74.12 g/mol [1][6] |
| CAS Number | 78-83-1[8] |
| Appearance | Colorless liquid[1][8] |
| Odor | Characteristic, sweet[3][4] |
| Density | 0.803 g/mL at 25 °C[6][9] |
| Boiling Point | 108 °C[6][8][9] |
| Melting Point | -108 °C[6][8][9] |
| Flash Point | 28 °C (closed cup)[9][10] |
| Solubility in Water | 70 g/L at 20 °C[3][4][9][11][12] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, and acetone[6][8] |
| Refractive Index (n₂₀/D) | 1.396[6][9] |
| Viscosity | 3.103 mPa·s at 20 °C[11] |
| Vapor Pressure | 8 mmHg at 20 °C[6][10] |
| Autoignition Temperature | 400 °C at 1.007 hPa[11] |
| Explosive Limits in Air | 1.4 - 11 vol%[11] |
Chemical Properties and Reactions
2-Methyl-1-propanol exhibits typical reactions of a primary alcohol, including oxidation, esterification, and dehydration. It is a stable compound but is incompatible with strong oxidizing agents and aluminum.[3][4][6]
Oxidation
The oxidation of 2-Methyl-1-propanol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
-
Oxidation to 2-Methylpropanal: Mild oxidizing agents, such as copper oxide at high temperatures, will oxidize 2-Methyl-1-propanol to 2-methylpropanal.[13]
-
Oxidation to 2-Methylpropanoic Acid: Strong oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the alcohol to 2-methylpropanoic acid.[14][15][16]
Esterification
2-Methyl-1-propanol reacts with carboxylic acids in the presence of an acid catalyst to form esters. For example, the reaction with acetic acid produces isobutyl acetate, a common solvent and flavoring agent.
Dehydration
The acid-catalyzed dehydration of 2-Methyl-1-propanol results in the formation of 2-methylpropene (isobutylene).[1] This elimination reaction is typically carried out at elevated temperatures.[1]
Chemical Reactions of 2-Methyl-1-propanol
Caption: Key chemical transformations of 2-Methyl-1-propanol.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining some of the key physical properties of 2-Methyl-1-propanol. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and safety requirements.
General Experimental Workflow
Caption: A generalized workflow for determining a physical property.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient micro-method for this determination.[17]
-
Sample Preparation: A small amount (a few drops) of 2-Methyl-1-propanol is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Apparatus Setup: The small test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[18]
-
Data Acquisition: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid is then allowed to cool.
-
Data Analysis: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[17][19]
-
Result Reporting: The observed boiling point and the ambient atmospheric pressure are recorded.
Determination of Density (Digital Density Meter)
The density of a liquid is its mass per unit volume. ASTM D4052 describes the standard test method for determining density using a digital density meter.[20]
-
Sample Preparation: A small, bubble-free aliquot of 2-Methyl-1-propanol is required.
-
Apparatus Setup: The digital density meter is calibrated with dry air and distilled water at the desired temperature.
-
Data Acquisition: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube containing the sample.
-
Data Analysis: The instrument's software calculates the density of the sample based on the measured oscillation period and the calibration data.
-
Result Reporting: The density is reported in g/cm³ or g/mL at the specified temperature.
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. ASTM D93 is a standard test method for flash point by the Pensky-Martens closed-cup tester.[12]
-
Sample Preparation: A specified volume of 2-Methyl-1-propanol is placed in the test cup of the apparatus.
-
Apparatus Setup: The test cup is heated at a slow, constant rate. A stirrer ensures uniform temperature throughout the sample.
-
Data Acquisition: At specified temperature intervals, an ignition source is applied to the vapor space above the liquid.
-
Data Analysis: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[10]
-
Result Reporting: The flash point temperature is recorded.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general procedure for determining solubility is as follows:
-
Sample Preparation: A known volume of the solvent (e.g., water) is placed in a sealable container.
-
Apparatus Setup: The container is placed in a constant temperature bath and stirred.
-
Data Acquisition: A known mass of 2-Methyl-1-propanol is added incrementally to the solvent until a saturated solution is formed (i.e., undissolved solute is present).
-
Data Analysis: The total mass of 2-Methyl-1-propanol that dissolves in the known volume of the solvent is determined. The solubility is then calculated in g/L.
-
Result Reporting: The solubility is reported at the specified temperature.
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and identification of 2-Methyl-1-propanol.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-1-propanol shows characteristic absorption bands for the hydroxyl and alkyl groups.
-
O-H stretch: A broad band in the region of 3230-3500 cm⁻¹, indicative of intermolecular hydrogen bonding.[21]
-
C-H stretch: Strong absorptions around 2900 cm⁻¹.[21]
-
C-O stretch: An absorption band in the range of 1030-1350 cm⁻¹.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Methyl-1-propanol exhibits four distinct signals corresponding to the different proton environments in the molecule.[11]
-
A doublet for the six equivalent methyl protons (-CH₃).
-
A multiplet (septet) for the single methine proton (-CH).
-
A doublet for the two methylene (B1212753) protons (-CH₂-).
-
A broad singlet for the hydroxyl proton (-OH).
¹³C NMR: The carbon-13 NMR spectrum shows three signals, corresponding to the three unique carbon environments.[3]
-
A signal for the two equivalent methyl carbons.
-
A signal for the methine carbon.
-
A signal for the methylene carbon attached to the hydroxyl group.
Mass Spectrometry
The mass spectrum of 2-Methyl-1-propanol shows a molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern is characteristic of a primary alcohol.[1]
-
Base Peak: The base peak is typically observed at m/z = 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺.[1][4]
-
Other Fragments: A significant peak at m/z = 31 is due to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols.[1][4] Loss of a water molecule from the molecular ion can give a peak at m/z = 56.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of 2-Methyl-1-propanol. The tabulated data, descriptions of its chemical reactivity, and generalized experimental protocols offer valuable information for researchers, scientists, and professionals in drug development. The inclusion of spectroscopic data interpretation and visual diagrams of chemical pathways and experimental workflows aims to facilitate a deeper understanding and practical application of this versatile organic compound.
References
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